ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazole-4-carboxylate
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Description
Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H20N8O3S and its molecular weight is 428.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is related to cancer pathways . It’s suggested that the compound may interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens . This enzyme is a key target in the treatment of hormone-dependent breast cancer.
Mode of Action
The compound likely interacts with its targets through the formation of hydrogen bonds . This interaction can lead to the inhibition of the target enzyme, disrupting its normal function. The exact binding modes of these derivatives in the binding pocket of the aromatase enzyme are still under investigation .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting aromatase, the compound can potentially reduce the production of estrogen, a hormone that can promote the growth of certain types of breast cancer cells.
Pharmacokinetics
It’s noted that the compound’s structure, particularly the presence of the 1,2,4-triazole ring, can improve its pharmacokinetic properties .
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines . Specifically, it has demonstrated a cytotoxic activity lower than 12 μM against the Hela cell line . This suggests that the compound could potentially be effective in inhibiting the growth of these cancer cells.
Properties
IUPAC Name |
ethyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O3S/c1-2-29-17(28)13-8-30-18(23-13)24-16(27)12-4-3-5-25(7-12)14-6-15(21-10-20-14)26-11-19-9-22-26/h6,8-12H,2-5,7H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAZBORMVASMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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